molecular formula C21H26N4O2S2 B1251974 N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

Cat. No. B1251974
M. Wt: 430.6 g/mol
InChI Key: MABMFNDGXMALMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Photoreactions in the Presence of Singlet Oxygen

A study explored the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole, a compound structurally similar to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide, in the presence of singlet oxygen. This research can inform the understanding of the photochemical behavior of thiazolyl compounds under specific conditions (Mahran, Sidky, & Wamhoff, 1983).

Lipoxygenase Inhibition

(Methoxyalkyl)thiazoles, closely related to the chemical , have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This property highlights the potential of thiazolyl compounds in the development of anti-inflammatory agents (Bird et al., 1991).

Central Nervous System Penetrability

Research on a structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has shown its ability to penetrate the blood-brain barrier, indicating the potential of related thiazolyl compounds in targeting central nervous system disorders (Rosen et al., 1990).

Anticancer Studies

A novel thiazolyl azo dye ligand, related to the compound , has shown promising results in anticancer studies. This indicates the potential of thiazolyl compounds in therapeutic applications against cancer (Al-adilee & Hessoon, 2019).

properties

Molecular Formula

C21H26N4O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]heptanamide

InChI

InChI=1S/C21H26N4O2S2/c1-4-5-6-7-12-18(26)25-21-22-14(2)19(29-21)16-13-28-20(24-16)23-15-10-8-9-11-17(15)27-3/h8-11,13H,4-7,12H2,1-3H3,(H,23,24)(H,22,25,26)

InChI Key

MABMFNDGXMALMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=C3OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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